molecular formula C18H17N3O4S B2440904 2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396871-66-1

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2440904
CAS RN: 1396871-66-1
M. Wt: 371.41
InChI Key: WHBYYRJQOFQWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of molecules that have been explored for their potential in various scientific and medicinal applications. Research has focused on the synthesis of novel heterocyclic compounds, including tetrahydropyrimidine derivatives, due to their promising biological activities. A study by Abu‐Hashem et al. (2020) highlights the synthesis of similar heterocyclic compounds derived from visnagenone and khellinone, showcasing their anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase-1/2 inhibitors, displaying significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Another area of application is the development of antimicrobial agents. Research by Talupur et al. (2021) on similar compounds involved in the synthesis and characterization of tetrazol-thiophene carboxamides has demonstrated significant antimicrobial activity. The study detailed the preparation and biological evaluation of these compounds, offering insights into their potential as antimicrobial agents (Talupur et al., 2021).

Application in Organic Synthesis and Medicinal Chemistry

The application of such compounds extends to organic synthesis and medicinal chemistry, where they serve as key intermediates in the synthesis of various biologically active molecules. Gülten et al. (2019) explored the one-pot synthesis of tetrahydropyrimidine derivatives via Biginelli condensation, highlighting their significance in pharmaceutical applications. This research underscores the versatility of tetrahydropyrimidine derivatives in synthesizing compounds with potential therapeutic properties (Gülten et al., 2019).

Antimicrobial Activity Against Specific Strains

The antimicrobial activity of similar compounds has been studied, with some showing higher activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs. This suggests their potential as effective antimicrobial agents, with certain derivatives demonstrating significant efficacy (Kolisnyk et al., 2015).

properties

IUPAC Name

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-16(19-8-9-25-13-5-2-1-3-6-13)15-11-20-18(24)21(17(15)23)12-14-7-4-10-26-14/h1-7,10-11H,8-9,12H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYYRJQOFQWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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